



Measuring Circulating GDF15 Levels in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth Differentiation Factor 15 (GDF15), a member of the transforming growth factor-beta (TGF-β) superfamily, is a stress-induced cytokine.[1] Under normal physiological conditions, GDF15 is expressed at low levels, primarily in the placenta and prostate.[2] However, its expression is significantly upregulated in response to various cellular stress signals, including inflammation, oxidative stress, hypoxia, and tissue injury.[1][3] Consequently, elevated circulating levels of GDF15 are associated with a wide range of pathological conditions, including cardiovascular diseases, cancer, metabolic diseases, and aging.[4][5] This has positioned GDF15 as a promising biomarker for disease diagnosis, prognosis, and monitoring therapeutic responses.

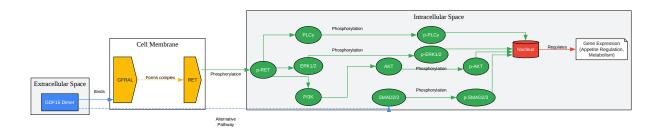
This document provides detailed application notes and protocols for the quantitative measurement of circulating GDF15 levels in human plasma. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific research needs.

GDF15 Signaling Pathway

GDF15 exerts its biological effects by binding to its specific receptor, the GDNF family receptor α -like (GFRAL).[6][7] GFRAL is a transmembrane protein that forms a complex with the receptor tyrosine kinase RET.[5][7] The binding of GDF15 to the GFRAL/RET complex triggers



a downstream signaling cascade, primarily in the hindbrain, that regulates appetite, body weight, and metabolism.[7] The signaling pathway involves the phosphorylation of RET and subsequent activation of intracellular signaling molecules such as AKT, ERK1/2, and phospholipase C (PLCy).[5] Additionally, GDF15 has been reported to activate other signaling pathways, including the SMAD pathway, in different cellular contexts.[5]



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GDF15 signaling cascade.

Methods for Measuring Circulating GDF15

Several methods are available for the quantification of GDF15 in plasma, each with its own advantages and limitations. The most common techniques include:

- Enzyme-Linked Immunosorbent Assay (ELISA)
- Chemiluminescence Immunoassay (CLIA)
- Electrochemiluminescence Immunoassay (ECLIA)
- Liquid Chromatography-Mass Spectrometry (LC-MS)



The choice of method depends on factors such as the required sensitivity, throughput, sample volume, and available instrumentation.

Quantitative Data Summary

The following table summarizes the key performance characteristics of various commercially available GDF15 assays.



Assay Type	Manufact urer/Kit	Sample Type(s)	Assay Range	Sensitivit y	Intra- assay CV (%)	Inter- assay CV (%)
ELISA	R&D Systems Quantikine (DGD150)	Serum, Plasma (EDTA, Heparin), Cell Culture Supernates , Urine	23.4 - 1,500 pg/mL	4.39 pg/mL	1.8 - 2.8	4.7 - 6.0
ELISA	Abcam (ab155432)	Serum, Plasma, Cell Culture Supernata nt	1.1 - 800 pg/mL	< 2 pg/mL	< 10	< 12
ELISA	Invitrogen (EHGDF15)	Serum, Plasma	2 - 800 pg/mL	2 pg/mL	< 10	< 12
ELISA	Boster Bio (EK0767)	Serum, Plasma (Heparin, EDTA), Cell Culture Supernata nts, Cell Lysates	31.2 - 2000 pg/mL	< 10 pg/mL	< 8	< 10
ELISA	Proteintech (KE00108)	Human Samples	1.25 - 40 ng/mL	0.3 ng/mL	Not specified	Not specified
ECLIA	Roche Elecsys®	Serum, Plasma	400 - 20,000 ng/L	Not specified	0.7 - 7.7	1.7 - 8.6

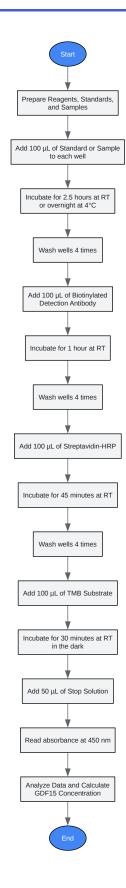


CLIA	Maccura Biotechnol ogy	Serum, Plasma	Not specified	Not specified	Not specified	Not specified
LC-MS	In-house developed	Serum	Quantifiabl e	Not specified	Not specified	Not specified

Experimental Protocols Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying GDF15 due to its high sensitivity and specificity. The following is a general protocol for a sandwich ELISA.





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General ELISA workflow.



Materials:

- GDF15 ELISA Kit (e.g., R&D Systems, Abcam, Invitrogen)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- · Deionized or distilled water
- Wash buffer (typically provided in the kit)
- Absorbent paper
- Tubes for sample and standard dilutions

Procedure:

- Reagent and Sample Preparation:
 - Bring all reagents and samples to room temperature before use.
 - Reconstitute the GDF15 standard as per the kit instructions to create a stock solution.
 - Prepare a serial dilution of the standard to generate a standard curve.
 - Dilute plasma samples as recommended in the kit protocol. A common starting dilution is
 1:1.[8]
- Assay Procedure:
 - Add 100 μL of assay diluent to each well.
 - Add 50 μL of standard, control, or diluted sample to the appropriate wells.
 - Cover the plate and incubate at room temperature for 2 hours on a horizontal orbital microplate shaker.
 - Aspirate each well and wash four times with wash buffer.

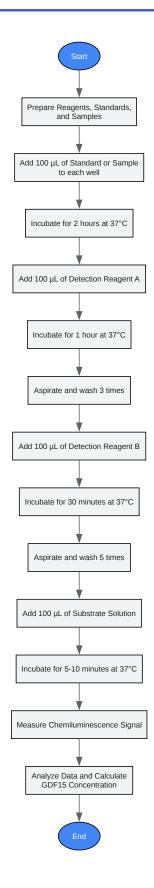


- Add 200 μL of GDF15 conjugate (biotinylated antibody) to each well.
- Cover the plate and incubate at room temperature for 1 hour on the shaker.
- Aspirate and wash each well four times.
- Add 200 μL of substrate solution to each well.
- Incubate at room temperature for 30 minutes on the benchtop, protected from light.
- Add 50 μL of stop solution to each well.
- Data Analysis:
 - Immediately read the absorbance of each well at 450 nm.
 - Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
 - Use the standard curve to determine the concentration of GDF15 in the samples.
 - Multiply the calculated concentration by the sample dilution factor to obtain the final GDF15 concentration.

Chemiluminescence Immunoassay (CLIA)

CLIA offers high sensitivity and a wide dynamic range for GDF15 measurement. The principle is similar to ELISA, but the detection is based on a chemiluminescent reaction.





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General CLIA workflow.



Materials:

- GDF15 CLIA Kit
- Microplate luminometer
- Pipettes and pipette tips
- · Deionized or distilled water
- Wash buffer

Procedure:

- Reagent and Sample Preparation:
 - Prepare reagents, standards, and samples according to the kit manufacturer's instructions.
- Assay Procedure (based on a general protocol):[9]
 - Add 100 μL of standard or sample to each well.
 - Incubate for 2 hours at 37°C.
 - Add 100 μL of prepared Detection Reagent A.
 - Incubate for 1 hour at 37°C.
 - Aspirate and wash the wells three times.
 - Add 100 μL of prepared Detection Reagent B.
 - Incubate for 30 minutes at 37°C.
 - Aspirate and wash the wells five times.
 - Add 100 μL of Substrate Solution.
 - Incubate for 5-10 minutes at 37°C.



- Data Analysis:
 - Measure the chemiluminescence signal (Relative Light Units RLU) immediately.
 - Generate a standard curve and calculate the GDF15 concentration in the samples.

Electrochemiluminescence Immunoassay (ECLIA)

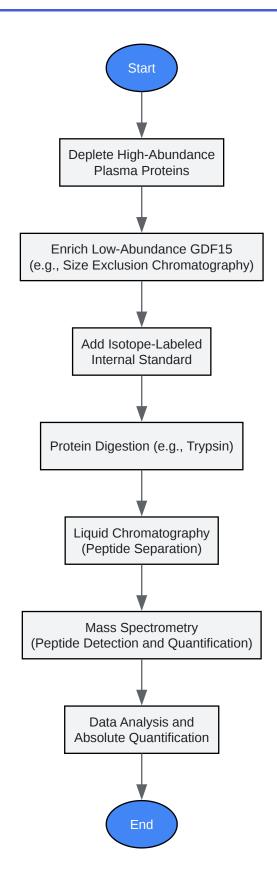
ECLIA is a highly sensitive and automated method for GDF15 quantification, often used in clinical settings.

The Roche Elecsys® GDF-15 assay is a fully automated electrochemiluminescence immunoassay.[10] The assay is performed on cobas e immunoassay analyzers.[11] The procedure involves a sandwich immunoassay principle where a biotinylated monoclonal GDF-15-specific antibody and a monoclonal GDF-15-specific antibody labeled with a ruthenium complex react to form a sandwich complex with GDF15 in the sample. After the addition of streptavidin-coated microparticles, the complex becomes bound to the solid phase. The reaction mixture is then aspirated into the measuring cell where the microparticles are magnetically captured onto the surface of the electrode. Unbound substances are removed, and the application of a voltage to the electrode induces a chemiluminescent emission which is measured by a photomultiplier. The signal is proportional to the GDF15 concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high specificity and the potential for absolute quantification of GDF15. This method is particularly useful for reference measurements and for distinguishing between different GDF15 isoforms.





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General LC-MS workflow.



Materials:

- LC-MS/MS system
- Reagents for protein depletion, reduction, alkylation, and digestion (e.g., dithiothreitol, iodoacetamide, trypsin)
- Isotope-labeled internal standard for GDF15
- Solid-phase extraction (SPE) cartridges or size-exclusion chromatography columns

Procedure:

- Sample Preparation:
 - Deplete high-abundance proteins from plasma samples to enhance the detection of lowabundance proteins like GDF15.[12]
 - Enrich GDF15 from the depleted plasma using techniques like size-exclusion chromatography.[12]
 - Add a known amount of an isotope-labeled GDF15 peptide as an internal standard for absolute quantification.
 - Reduce and alkylate the protein disulfide bonds.
 - Digest the proteins into peptides using an enzyme like trypsin.
- LC-MS/MS Analysis:
 - Separate the resulting peptides using liquid chromatography.
 - Analyze the peptides by tandem mass spectrometry, monitoring for specific precursor-toproduct ion transitions for GDF15 peptides and the internal standard.
- Data Analysis:



Quantify the amount of endogenous GDF15 by comparing the peak areas of the native
 GDF15 peptides to the peak areas of the isotope-labeled internal standard peptides.

Conclusion

The accurate measurement of circulating GDF15 is crucial for advancing our understanding of its role in health and disease and for its development as a clinical biomarker. This document provides a comprehensive overview of the available methods, their performance characteristics, and detailed protocols. Researchers should carefully consider the specific requirements of their studies to select the most appropriate method for GDF15 quantification in plasma.

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- To cite this document: BenchChem. [Measuring Circulating GDF15 Levels in Plasma: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6612538#methods-for-measuring-circulating-gdf15-levels-in-plasma]

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